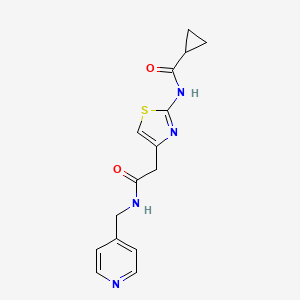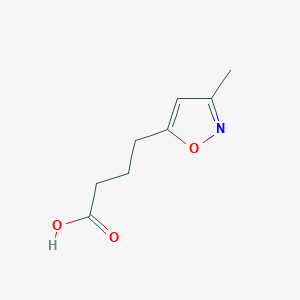
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a useful research compound. Its molecular formula is C18H20N4O2S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Highly Regioselective Carbamoylation
The carbamoylation of electron-deficient nitrogen heteroarenes, including quinolines and pyridines, through the dehydrazinative Minisci reaction demonstrates a significant advancement in the synthesis of nitrogen-heteroaryl carboxamides. This process utilizes hydrazinecarboxamides as carbamoylating agents, facilitating the formation of structurally diverse carboxamides under copper/acid-catalyzed conditions. This methodology could be relevant for the synthesis of compounds related to the given chemical, by providing a pathway for attaching carbamoyl groups to nitrogen-containing heterocycles, which are structural features present in the compound of interest (Zeng-Yang He, Chao-Fan Huang, & S. Tian, 2017).
Synthesis and Characterization of Derivatives
Research on the synthesis, physicochemical characterization, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activity of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides highlights the potential biomedical applications of structurally complex heterocyclic compounds. This study, by synthesizing a series of derivatives and analyzing their biological activities, underscores the versatility of such compounds in pharmaceutical research, suggesting the potential relevance of exploring similar activities for the specified compound (A. Zablotskaya et al., 2013).
Photocatalytic N-Radical Based Hydroamination
The development of methods for synthesizing 3,4-dihydroisoquinolinones via visible light photocatalytic N-radical based intramolecular hydroamination represents a cutting-edge approach in the field of organic synthesis. This process offers an efficient and practical route for the construction of biologically important heterocycles, potentially applicable to the synthesis or functionalization of compounds similar to the one . Such methodologies could be instrumental in elaborating the chemical space around the core structure of "N-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide" for various scientific applications (Xiao‐Ye Yu, Fan Zhou, Jia‐Rong Chen, & W. Xiao, 2017).
properties
IUPAC Name |
N-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-2-16(23)19-15-9-10-17(21-20-15)25-12-18(24)22-11-5-7-13-6-3-4-8-14(13)22/h3-4,6,8-10H,2,5,7,11-12H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGCSYYMHSLCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Chlorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2882605.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide](/img/structure/B2882608.png)





![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2882621.png)



